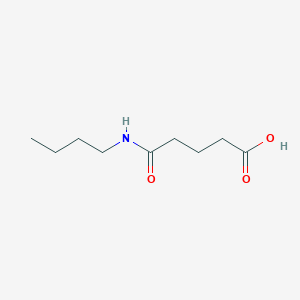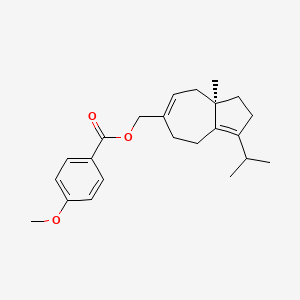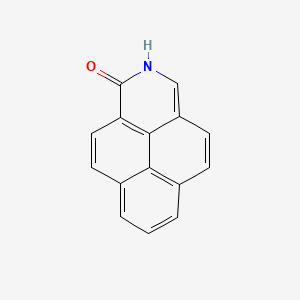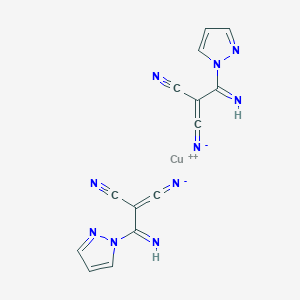
Methyl 12-aminooctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-aminooctadec-9-enoate is a compound that belongs to the class of lipo-phenolics. These compounds are characterized by their lipophilic properties, which make them useful in various applications, including food, cosmetics, and pharmaceuticals. This compound is particularly noted for its antioxidant and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 12-aminooctadec-9-enoate can be synthesized through a series of chemical reactions starting from ricinoleic acid, which is derived from castor oil. The synthesis involves the preparation of intermediates such as (Z)-methyl-12-(methanesulfonyloxy)octadec-9-enoate and (Z)-methyl-12-(azido)octadec-9-enoate, followed by the reduction of the azido group to an amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-aminooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido intermediate can be reduced to form the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and Collins reagent.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, substituted amino derivatives, and other functionalized compounds that retain the core structure of this compound .
Aplicaciones Científicas De Investigación
Methyl 12-aminooctadec-9-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various lipo-phenolic compounds with enhanced antioxidant properties.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential as an antioxidant and chemotherapeutic agent.
Industry: Utilized in the formulation of cosmetics and food products to enhance shelf life and stability
Mecanismo De Acción
The mechanism of action of methyl 12-aminooctadec-9-enoate involves its ability to interact with biological membranes due to its lipophilic nature. It can incorporate into lipid bilayers, enhancing membrane stability and protecting against oxidative damage. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Methyl 9-octadecenoate: Another lipo-phenolic compound with similar antioxidant properties.
Methyl 12-oxooctadec-9-enoate: An oxo derivative with distinct chemical reactivity.
Methyl 3-hydroxyoctadec-9-enoate: A hydroxylated derivative with unique biological activities.
Uniqueness
Methyl 12-aminooctadec-9-enoate is unique due to its amino functional group, which allows for a broader range of chemical modifications and applications. Its combination of lipophilicity and reactivity makes it a versatile compound in various scientific and industrial fields .
Propiedades
Número CAS |
104259-92-9 |
|---|---|
Fórmula molecular |
C19H37NO2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
methyl 12-aminooctadec-9-enoate |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17,20H2,1-2H3 |
Clave InChI |
VVZSURKXXXOBJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

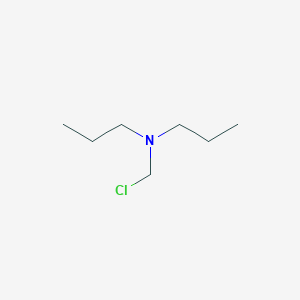
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
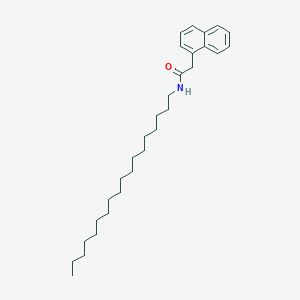
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
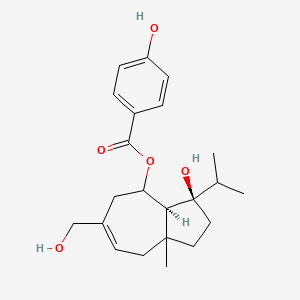
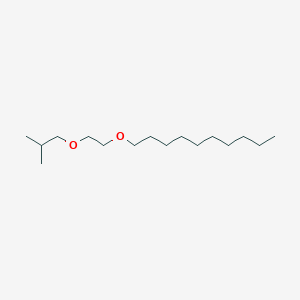
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
